Bicillin L-A

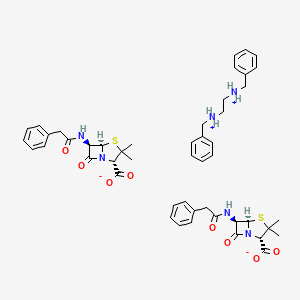

Description

Propriétés

Formule moléculaire |

C48H56N6O8S2 |

|---|---|

Poids moléculaire |

909.1 g/mol |

Nom IUPAC |

benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 |

Clé InChI |

BVGLIYRKPOITBQ-ANPZCEIESA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

Bicillin L-A: A Technical Guide to its Mechanism of Action on Gram-Positive Bacteria

Executive Summary: Bicillin L-A, a long-acting injectable formulation of penicillin G benzathine, remains a cornerstone in the treatment of various bacterial infections, particularly those caused by susceptible gram-positive organisms. Its efficacy is rooted in a well-defined mechanism of action: the targeted inhibition of bacterial cell wall biosynthesis. This guide provides an in-depth exploration of this mechanism, focusing on the molecular interactions, downstream cellular consequences, and the quantitative measures of its bactericidal activity. Detailed experimental protocols for assessing this activity are provided, alongside graphical representations of the key pathways and workflows to support researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Penicillin G, the active moiety of Bicillin L-A, exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer, a critical structural component of the bacterial cell wall, particularly in gram-positive bacteria.[1][2][3] This action is most potent during the stage of active bacterial multiplication when cell wall synthesis is maximal.[4][5][6][7][8]

The Target: Peptidoglycan and Penicillin-Binding Proteins (PBPs)

The gram-positive bacterial cell wall is characterized by a thick, multi-layered peptidoglycan mesh that provides structural integrity and protection against osmotic stress.[9][10] The final and crucial step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which function as transpeptidases.[2][9][11]

Molecular Interaction and Inhibition

Penicillin G, a member of the beta-lactam class of antibiotics, possesses a characteristic four-membered beta-lactam ring.[1] This strained ring structure mimics the D-Ala-D-Ala moiety of the peptidoglycan peptide side chain, allowing it to fit into the active site of PBPs.[9]

Upon binding, the beta-lactam ring is cleaved, and the antibiotic forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[9] This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function.[1][2][9]

Cellular Consequence: Lysis and Bactericidal Effect

The inhibition of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.[1][2] The high internal osmotic pressure of the bacterium can no longer be contained, leading to cell lysis and death.[1][4] This process underpins the bactericidal (bacteria-killing) nature of Penicillin G.[4]

Quantitative Efficacy Data

The antimicrobial activity of Bicillin L-A is quantified using standardized laboratory methods, primarily Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] For Penicillin G, susceptibility in key gram-positive pathogens is well-defined.

| Gram-Positive Pathogen | Penicillin G MIC Interpretive Criteria (mcg/mL) |

| Streptococcus pyogenes (Group A) | ≤ 0.12 (Susceptible) |

| Streptococcus pneumoniae (non-meningitis) | ≤ 2.0 (Susceptible) |

| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 (Susceptible) |

| Enterococcus faecalis (penicillin-susceptible) | ≤ 8.0 (Susceptible) |

| Note: Data compiled from CLSI guidelines and published literature. Resistance due to beta-lactamase production or PBP alterations can lead to higher MICs.[4][14][15] |

Time-Kill Kinetics

Time-kill assays provide dynamic information on the rate of bacterial killing over time at various antibiotic concentrations.[16][17] Penicillins typically exhibit time-dependent killing, where efficacy is best correlated with the duration the drug concentration remains above the MIC.[18] Studies on benzylpenicillin against susceptible gram-positive organisms like Streptococcus pyogenes demonstrate a bactericidal effect, defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL), typically achieved within 6 to 24 hours at concentrations of ≥4x the MIC.[19][20]

| Organism | Antibiotic Conc. | Time (hours) | Mean Log10 CFU/mL Reduction |

| Streptococcus pyogenes | 4 x MIC | 6 | > 3.0 |

| Streptococcus pyogenes | 4 x MIC | 24 | > 4.0 |

| Enterococcus faecalis (Ampicillin) | 4 x MIC | 24 | ~ 3.0 |

| Note: This table presents representative data from time-kill studies.[19][20] Ampicillin data is shown for Enterococcus as it is a common proxy in such studies. |

Key Experimental Protocols

The following are standardized protocols for determining the MIC and time-kill kinetics of Bicillin L-A against gram-positive bacteria.

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of an antibiotic in a liquid medium using a 96-well microtiter plate format.

1. Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12][13]

2. Antibiotic Dilution:

-

Prepare a stock solution of Penicillin G.

-

Perform serial twofold dilutions of the antibiotic in CAMHB across the columns of a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours in ambient air.[13]

4. Reading the MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of Penicillin G at which there is no visible growth (clear well).[12]

References

- 1. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 2. What is Penicillin G Benzathine used for? [synapse.patsnap.com]

- 3. Penicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pfizermedical.com [pfizermedical.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. litfl.com [litfl.com]

- 19. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. page-meeting.org [page-meeting.org]

Penicillin G benzathine molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for Penicillin G benzathine. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure and Chemical Properties

Penicillin G benzathine is the salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). This formulation is designed to provide a long-acting depot for intramuscular injection, allowing for the slow release of penicillin G.

The chemical structure of Penicillin G benzathine is composed of a central benzathine molecule ionically bonded to two penicillin G molecules. The penicillin G molecule itself is characterized by a β-lactam ring fused to a thiazolidine (B150603) ring.

Chemical Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1)

Synonyms: Benzathine benzylpenicillin, Benzathine penicillin G, Dibenzylethylenediamine dipenicillin G

Below is a diagram illustrating the formation of Penicillin G benzathine from its constituent molecules.

Caption: Formation of Penicillin G benzathine.

Table 1: Physicochemical Properties of Penicillin G Benzathine

| Property | Value | References |

| Molecular Formula | C₄₈H₅₆N₆O₈S₂ (anhydrous) | |

| C₄₈H₆₄N₆O₁₂S₂ (tetrahydrate) | ||

| Molecular Weight | 909.1 g/mol (anhydrous) | |

| 981.2 g/mol (tetrahydrate) | ||

| CAS Number | 1538-09-6 (anhydrous) | |

| 41372-02-5 (tetrahydrate) | ||

| Appearance | White crystalline powder | [1] |

| Melting Point | Sintering at 100°C, melting above 110°C to a cloudy liquid, becoming clear at 135°C | |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in dimethylformamide and formamide. | [1] |

| pH (saturated aqueous solution) | 5.0 - 7.5 |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of Penicillin G benzathine.

Table 2: Spectroscopic Data for Penicillin G Benzathine

| Spectroscopic Technique | Key Peaks / Signals | References |

| ¹H NMR | Signals corresponding to the protons of the penicillin G and benzathine moieties are observed. | |

| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as aromatic and aliphatic carbons are present. | |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1775 (C=O stretch, β-lactam), ~1680 (C=O stretch, amide I), ~1600 (C=O stretch, carboxylate), ~1530 (N-H bend, amide II) | |

| UV-Vis (λmax) | ~257 nm, ~263 nm, ~268 nm (in methanol) |

Pharmacological Properties

Mechanism of Action

Penicillin G benzathine is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The active moiety, penicillin G, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are enzymes involved in the terminal stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][4]

Caption: Mechanism of action of Penicillin G.

Pharmacokinetics

The benzathine salt of penicillin G has very low solubility in water, which results in its slow release from the site of intramuscular injection. This slow absorption and subsequent hydrolysis to penicillin G lead to lower but much more prolonged therapeutic blood levels compared to other parenteral penicillins.

Table 3: Pharmacokinetic Properties of Penicillin G Benzathine

| Parameter | Value | References |

| Bioavailability | Slow and prolonged absorption after IM injection | |

| Protein Binding | ~60% (Penicillin G) | |

| Metabolism | Hydrolyzed to Penicillin G | |

| Half-life | Long apparent half-life due to slow absorption | |

| Excretion | Primarily renal |

Experimental Protocols

Synthesis of Penicillin G Benzathine Tetrahydrate[5]

This protocol describes the preparation of Penicillin G benzathine tetrahydrate from Penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.

Materials:

-

Penicillin G potassium

-

N,N'-dibenzylethylenediamine diacetate

-

Purified water

Procedure:

-

Dissolve Penicillin G potassium (4 kg, 10.738 moles) in purified water (40 liters) at 20-30°C.

-

Add ethanol (72 liters) to the Penicillin G potassium aqueous solution at 20-30°C.

-

In a separate vessel, dissolve N,N'-dibenzylethylenediamine diacetate (1.974 kg, 5.476 moles) in purified water (56 liters) at 20-30°C.

-

Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the Penicillin G potassium solution over approximately 30 minutes with continuous stirring.

-

Continue stirring the mixture at 20-30°C for an additional 30 minutes.

-

Filter the resulting precipitate at 20-30°C.

-

Wash the filtered product with purified water (3 x 16 liters) followed by ethanol (2 x 8 liters).

-

The resulting product is Penicillin G benzathine tetrahydrate.

High-Performance Liquid Chromatography (HPLC) Analysis

This section provides a general workflow for the HPLC analysis of Penicillin G benzathine. Specific parameters may need to be optimized based on the instrumentation and specific analytical goals.

Caption: General workflow for HPLC analysis.

Example HPLC Method for Penicillin G: [5]

-

Column: Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm

-

Mobile Phase: 20 mM Potassium dihydrogen phosphate (B84403) in water : Methanol (60:40, v/v)

-

Flow Rate: 246 µL/min

-

Column Temperature: 30 °C

-

Detection: UV at 280 nm

-

Injection Volume: 1 µL

Sample Preparation for Analysis in Milk: [5]

-

Spike 2 mL of milk with a known concentration of Penicillin G sodium.

-

Vortex and incubate at 25 °C for 3 hours.

-

Add 8 mL of acetonitrile (B52724) to precipitate proteins.

-

Centrifuge at 2,600 rpm for 30 minutes at 25 °C.

-

Filter the supernatant (0.22 µm) before injection into the HPLC system.

Signaling Pathways

As a direct-acting antibacterial agent that targets the bacterial cell wall, Penicillin G benzathine does not have a primary mechanism of action involving the modulation of specific signaling pathways within human cells. Its therapeutic effect is localized to the inhibition of bacterial growth and proliferation.

Conclusion

This technical guide provides a detailed overview of the core molecular and pharmacological properties of Penicillin G benzathine, along with essential experimental protocols for its synthesis and analysis. The structured data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 4. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

In Vitro Hydrolysis of Bicillin L-A to Penicillin G: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the in vitro hydrolysis of Bicillin L-A (benzathine benzylpenicillin) to its active therapeutic agent, penicillin G. Bicillin L-A's clinical efficacy as a long-acting injectable is critically dependent on the slow, sustained release of penicillin G from its salt form. Understanding the kinetics and mechanisms of this hydrolysis is paramount for formulation development, stability testing, and ensuring therapeutic bioequivalence. This document provides a comprehensive overview of the hydrolysis process, factors influencing its rate, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to Bicillin L-A and its Hydrolysis

Bicillin L-A is an injectable suspension of benzathine benzylpenicillin, a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). Its therapeutic action is derived from the in vivo hydrolysis of this salt, which slowly releases penicillin G, a beta-lactam antibiotic that inhibits the biosynthesis of bacterial cell walls.[1] The extremely low solubility of benzathine benzylpenicillin is a key factor in its slow release from the intramuscular injection site, leading to prolonged, low-level serum concentrations of penicillin G.[2][3] This sustained release profile is essential for the treatment of infections caused by susceptible organisms, such as syphilis and for the prophylaxis of rheumatic fever.[4][5]

The in vitro study of this hydrolysis process is crucial for pharmaceutical scientists to:

-

Optimize formulation: Understanding the release kinetics helps in designing formulations with desired drug release profiles.

-

Ensure product quality and stability: Stability studies under various conditions are essential to determine the shelf-life and storage requirements of Bicillin L-A preparations.[6]

-

Establish bioequivalence: In vitro dissolution and release testing are critical for comparing generic formulations to the reference listed drug.[2]

Mechanism of Hydrolysis

The conversion of Bicillin L-A to penicillin G is a two-step process that begins with the dissolution of the sparingly soluble benzathine benzylpenicillin salt, followed by the hydrolysis of the salt into its constituent molecules: penicillin G and benzathine. The subsequent and more critical step from a therapeutic and stability perspective is the potential hydrolysis of the β-lactam ring in the penicillin G molecule itself, which leads to its inactivation.[7]

The primary hydrolysis of benzathine benzylpenicillin to release penicillin G is a dissociation reaction driven by the low concentration of penicillin G in the surrounding aqueous medium. The subsequent degradation of penicillin G primarily occurs through the hydrolysis of the amide bond in the four-membered β-lactam ring, a reaction that is susceptible to catalysis by both acids and bases.[7][8] This process leads to the formation of inactive penicilloic acid.[7][9]

Factors Influencing the Rate of Hydrolysis

The rate of penicillin G release from Bicillin L-A and its subsequent degradation is influenced by several physicochemical factors:

-

pH: The stability of penicillin G is significantly pH-dependent. The hydrolysis of the β-lactam ring is catalyzed by both hydrogen and hydroxyl ions, meaning that the degradation rate is higher in both acidic and alkaline conditions compared to a neutral pH.[10][11] Studies have shown that penicillin G is most stable in the pH range of 6.0 to 7.0.[12]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing Bicillin L-A at elevated temperatures will accelerate the degradation of penicillin G.[6][10] Thermal stability studies of Bicillin L-A suspensions have shown increased degradation at 25°C and 35°C compared to refrigerated storage at 4°C.[6]

-

Buffer Solutions: The composition of the buffer system can influence the stability of penicillin G. Citrate buffers have been shown to provide better stability for penicillin G sodium compared to acetate (B1210297) or phosphate (B84403) buffers.[10]

-

Enzymes: The presence of β-lactamases, enzymes produced by some bacteria, can rapidly catalyze the hydrolysis of the β-lactam ring, leading to the inactivation of penicillin G.[13] While primarily an in vivo concern, this can be relevant in certain in vitro microbiological assays.

Data Presentation: Quantitative Analysis of Stability

The following tables summarize quantitative data from studies on the stability of Bicillin L-A and penicillin G under various conditions.

Table 1: Thermal Stability of Bicillin L-A® Suspension (% BPG Content) [6]

| Time (weeks) | 4°C | 25°C | 35°C |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 98.9 | 97.1 |

| 3 | 100.1 | 97.6 | 94.2 |

| 7 | 99.5 | 95.1 | 88.9 |

| 10 | 99.2 | 93.4 | 84.5 |

| 14 | 98.8 | 91.2 | 79.1 |

| 20 | 98.1 | 88.0 | 71.5 |

| 26 | 97.5 | 85.1 | 64.9 |

Table 2: Reaction Rate Constants (k) for Penicillin G Degradation at Different pH and Temperatures [10]

| pH | Temperature (°C) | Rate Constant (k) (time⁻¹) |

| 4.0 | 5 | 0.013 |

| 4.0 | 25 | 0.092 |

| 4.0 | 50 | 0.851 |

| 7.0 | 5 | 0.003 |

| 7.0 | 25 | 0.021 |

| 7.0 | 50 | 0.194 |

| 10.0 | 5 | 0.011 |

| 10.0 | 25 | 0.078 |

| 10.0 | 50 | 0.722 |

Note: The time unit for the rate constant was not specified in the abstract, but the data clearly shows the trend of degradation with pH and temperature.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately studying the in vitro hydrolysis of Bicillin L-A. Below are methodologies adapted from the scientific literature for key experiments.

In Vitro Dissolution and Release Testing

-

Objective: To determine the rate at which penicillin G is released from the Bicillin L-A suspension.

-

Apparatus: USP Apparatus 2 (paddle apparatus) with dialysis sacs or enhancer cells can be used for long-acting injectable suspensions.[14]

-

Dissolution Medium: The choice of dissolution medium is critical and should simulate physiological conditions while ensuring sink conditions. Phosphate buffered saline (PBS) at pH 7.4 is a common choice.

-

Procedure:

-

A known quantity of Bicillin L-A suspension is placed inside a dialysis sac (e.g., with a molecular weight cutoff of 100 kD).[14]

-

The dialysis sac is placed in the dissolution vessel containing the dissolution medium maintained at 37°C.

-

The paddle is rotated at a specified speed (e.g., 50 rpm).

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.

-

The concentration of penicillin G in the collected samples is determined using a validated analytical method, such as HPLC.

-

Stability-Indicating HPLC Method for Penicillin G Quantification

-

Objective: To accurately quantify the concentration of penicillin G and separate it from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.[6][15]

-

Chromatographic Conditions (Example): [15]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.01 M monobasic potassium phosphate and methanol (B129727) (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 220 nm.

-

Column Temperature: 25°C.

-

-

Sample Preparation: [6]

-

An aliquot of the Bicillin L-A suspension is accurately measured.

-

The sample is dissolved in a suitable solvent, such as dimethylformamide (DMF), with the aid of sonication.

-

The solution is then diluted with water to the desired concentration.

-

-

Validation: The HPLC method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. A forced degradation study should be performed to demonstrate that the method is stability-indicating.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro hydrolysis of Bicillin L-A.

Caption: Hydrolysis pathway of Bicillin L-A to active Penicillin G and subsequent inactivation.

Caption: A typical experimental workflow for studying the in vitro hydrolysis of Bicillin L-A.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. extranet.who.int [extranet.who.int]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A population pharmacokinetic study of benzathine benzylpenicillin G administration in children and adolescents with rheumatic heart disease: new insights for improved secondary prophylaxis strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability comparison study of two benzathine benzylpenicillin 1,200,000 IU intramuscular formulations in healthy male participants under fast state | Brazilian Journal of Sexually Transmitted Diseases [bjstd.org]

- 6. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accesson.kr [accesson.kr]

- 8. Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers | Semantic Scholar [semanticscholar.org]

- 9. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] In Vitro Release Test Methods for Drug Formulations for Parenteral Applications | Semantic Scholar [semanticscholar.org]

- 13. Kinetics of beta-lactam antibiotics synthesis by penicillin G acylase (PGA) from the viewpoint of the industrial enzymatic reactor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

Pharmacological Profile of Long-Acting Penicillin Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of long-acting penicillin formulations, with a primary focus on the two most prominent repository preparations: Benzathine Penicillin G and Procaine (B135) Penicillin G. These formulations were designed to overcome the short half-life of aqueous penicillin G, thereby reducing dosing frequency and improving patient compliance for the treatment of specific bacterial infections. This document details their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their evaluation.

Introduction to Long-Acting Penicillin Formulations

Penicillin G, a beta-lactam antibiotic, is highly effective against many gram-positive bacteria. However, its rapid renal excretion necessitates frequent administration to maintain therapeutic concentrations.[1] To address this limitation, repository formulations were developed by creating less soluble salts of penicillin G. These intramuscularly injected suspensions act as a depot, slowly releasing the active drug over an extended period.[1] The two most clinically significant long-acting formulations are Benzathine Penicillin G and Procaine Penicillin G.

-

Benzathine Penicillin G (BPG) is a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine. It has very low solubility in water, leading to a slow release of penicillin G from the intramuscular injection site.[2][3] This formulation provides a prolonged low concentration of penicillin G, making it suitable for the treatment of highly susceptible organisms like Treponema pallidum (the causative agent of syphilis) and for the prophylaxis of rheumatic fever.[2][4]

-

Procaine Penicillin G (PPG) is an equimolecular compound of procaine and penicillin G.[5] Its solubility is lower than aqueous penicillin G but higher than benzathine penicillin G, resulting in a more rapid onset of action and a shorter duration of effect compared to BPG.[6] It is indicated for the treatment of moderately severe infections due to penicillin-G-susceptible microorganisms.[7] Procaine also acts as a local anesthetic, reducing the pain associated with the intramuscular injection.[8][9]

-

Combination Products (e.g., Bicillin C-R) are also available, containing a mixture of benzathine penicillin G and procaine penicillin G.[10][11] These formulations aim to provide a rapid onset of action from the procaine component and a prolonged duration of activity from the benzathine component.[11]

Mechanism of Action

The antibacterial activity of long-acting penicillin formulations is attributable to penicillin G. As a beta-lactam antibiotic, penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7][10][12][13]

The key steps in the mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[14]

-

Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting this transpeptidation process, penicillin G prevents the formation of a rigid and stable cell wall.[14]

-

Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria.[14]

Resistance to penicillin G can emerge through several mechanisms, including the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in the structure of PBPs that reduce their affinity for penicillin G.[5][7][12]

Figure 1. Mechanism of action of Penicillin G.

Pharmacokinetic Profile

The long-acting nature of these formulations is a direct result of their unique pharmacokinetic properties following intramuscular administration. The slow dissolution of the penicillin salt at the injection site governs the rate of drug absorption into the systemic circulation.

Benzathine Penicillin G (BPG)

Following intramuscular injection, BPG forms a depot from which it is slowly absorbed.[2] The low aqueous solubility of benzathine penicillin G results in a prolonged release of penicillin G, leading to sustained but low plasma concentrations.[2][3]

Table 1: Pharmacokinetic Parameters of Benzathine Penicillin G in Adults

| Dose (IU) | Cmax (mg/L) | Tmax (h) | Half-life (h) | AUC (mg·h/L) | Reference |

| 1,200,000 | 0.14 (± 0.09) | 22.9 (± 32.1) | 6.03 (± 4.29) | 19.33 (± 6.09) | [14] |

| 2,400,000 | 0.259 | 48 | 189 | 50.77 | [8] |

Note: IU stands for International Units.

Procaine Penicillin G (PPG)

Procaine penicillin G is also administered intramuscularly as a suspension. It dissolves more readily than BPG, resulting in a faster achievement of peak plasma concentrations and a shorter duration of action.[5] A plateau-like blood level is typically reached around 4 hours after injection and then slowly declines over the next 15 to 20 hours.[5][15]

Table 2: Pharmacokinetic Parameters of Procaine Penicillin G

| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| Horses | 22,000 U/kg | 1.8 | ~4 | 24.7 | - | [7] |

| Dairy Cows | 21,000 IU/kg | 5.5 (± 2.6) | 0.75 (± 0.27) | - | 10.8 (± 4.9) | [16] |

| Swine | 44,000 IU/kg | 12.4 (± 11.7) | 0.7 (± 0.3) | 4.09 (± 2.3) | 51.7 (± 36.0) | [17] |

Combination Formulations (Bicillin C-R)

Bicillin C-R, a combination of benzathine penicillin G and procaine penicillin G, is designed to provide both rapid and sustained plasma concentrations of penicillin G.[10]

Table 3: Plasma Penicillin G Concentrations after Bicillin C-R Administration in Adults

| Dose (units) | Peak Level (units/mL) | Time to Peak (h) | Concentration at 12h (units/mL) | Concentration at 24h (units/mL) | Concentration at 7 days (units/mL) | Reference |

| 600,000 | 1.0 - 1.3 | 3 | 0.32 | 0.19 | 0.03 | [10] |

| 1,200,000 | 2.1 - 2.6 | 3 | 0.75 | 0.28 | 0.04 | [10] |

Pharmacodynamic Profile

The efficacy of penicillin G is primarily dependent on the duration of time that the plasma concentration of the unbound drug remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC). Due to their sustained-release properties, long-acting penicillin formulations are well-suited for this pharmacodynamic profile.

Table 4: Minimum Inhibitory Concentrations (MICs) of Penicillin G for Key Pathogens

| Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pyogenes | 0.006 - 0.2 | 0.023 | [18][19] |

| Treponema pallidum | 0.0005 - 0.003 | - | [15][20][21] |

MIC90 is the concentration of the antibiotic at which 90% of the isolates are inhibited.

Experimental Protocols

The evaluation of the pharmacological profile of long-acting penicillin formulations involves specific experimental designs and analytical methods to accurately characterize their prolonged release and subsequent drug disposition.

Pharmacokinetic Study Design

A typical pharmacokinetic study for a long-acting penicillin formulation involves the following steps:

Figure 2. General workflow for a pharmacokinetic study of a long-acting penicillin formulation.

For bioequivalence studies of very long-acting formulations like benzathine penicillin G, a single-dose parallel design is often recommended due to the extremely long washout period that would be required for a crossover study.[2][22] A washout period of at least 5 half-lives is generally required, which for BPG could be several months.[2][23]

Analytical Methods for Penicillin G Quantification

Accurate and sensitive analytical methods are crucial for determining the low concentrations of penicillin G in plasma over an extended period. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

5.2.1. HPLC-UV Method

-

Principle: This method separates penicillin G from other plasma components based on its physicochemical properties as it passes through a chromatography column. The amount of penicillin G is then quantified by its absorbance of UV light at a specific wavelength.

-

Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., sulfuric acid), followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[9][13]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution.[1]

-

Detection: UV detection is typically performed at a wavelength of 220 nm or 280 nm.[1] In some methods, pre-column derivatization is used to enhance UV absorbance, with detection at a higher wavelength (e.g., 325 nm).[9][13]

-

5.2.2. LC-MS/MS Method

-

Principle: This is a highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification.

-

Sample Preparation: Similar to HPLC-UV, it often involves protein precipitation and/or solid-phase extraction.[5][12] An isotopically labeled internal standard (e.g., penicillin G-d7) is often added to improve accuracy and precision.[5][12]

-

Instrumentation: An LC system coupled to a triple-quadrupole mass spectrometer is typically used.[5][12]

-

Ionization: Electrospray ionization (ESI) in positive-ion mode is common for the analysis of penicillin G.[12][24]

-

Detection: Multiple reaction monitoring (MRM) is used to detect specific precursor and product ion pairs, providing high selectivity.[12][24]

Conclusion

Long-acting penicillin formulations, particularly benzathine penicillin G and procaine penicillin G, remain crucial therapeutic agents for the management of specific bacterial infections. Their unique pharmacological profiles, characterized by prolonged therapeutic concentrations of penicillin G following intramuscular administration, are a direct consequence of their low aqueous solubility and slow dissolution at the injection site. A thorough understanding of their pharmacokinetics and pharmacodynamics, derived from well-designed experimental studies employing sensitive and specific analytical methods, is essential for their optimal clinical use and for the development of future long-acting anti-infective therapies.

References

- 1. lcms.cz [lcms.cz]

- 2. extranet.who.int [extranet.who.int]

- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics and residues after intraperitoneal procaine penicillin G administration in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. porkcheckoff.org [porkcheckoff.org]

- 18. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. extranet.who.int [extranet.who.int]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Deep Dive into Microbiological Assays: Bicillin L-A vs. Penicillin G Sodium Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Bicillin L-A (penicillin G benzathine) and penicillin G sodium salt in the context of microbiological assays. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their distinct characteristics, comparative in vitro activities, and the experimental protocols essential for their evaluation.

Introduction: Two Formulations of a Landmark Antibiotic

Penicillin G, a cornerstone of antibiotic therapy, exists in various salt forms, each conferring unique pharmacokinetic properties. This guide focuses on two parenteral formulations: the long-acting Bicillin L-A and the water-soluble penicillin G sodium salt. While both deliver the same active moiety, benzylpenicillin, their differing compositions dictate their release profiles and, consequently, their application in microbiological assays and clinical settings.

Bicillin L-A is a suspension of penicillin G benzathine, a salt of low solubility formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[1][2] This formulation is designed for deep intramuscular injection and provides a slow, sustained release of penicillin G over a prolonged period.[1]

Penicillin G sodium salt , in contrast, is a highly water-soluble salt of penicillin G.[3] This property allows for its administration via intravenous or intramuscular routes, leading to rapid achievement of high serum concentrations of penicillin G.[4]

Mechanism of Action: Targeting the Bacterial Cell Wall

Both Bicillin L-A and penicillin G sodium salt exert their bactericidal effects through the same mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[5][6] The active component, penicillin G, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7][8] These enzymes are crucial for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provide the cell wall with its structural integrity.[8][9]

By binding to PBPs, penicillin G blocks this cross-linking process, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[5][9] This ultimately results in cell lysis and bacterial death.[5]

Comparative In Vitro Activity: A Quantitative Overview

The in vitro potency of penicillin G, whether derived from Bicillin L-A or penicillin G sodium salt, is assessed through microbiological assays that determine its ability to inhibit or kill susceptible bacteria. The key quantitative metrics are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays.

Due to the slow-release nature of Bicillin L-A, direct head-to-head in vitro comparisons with the readily soluble penicillin G sodium salt are not commonly published. However, the active moiety is the same. The primary difference in a laboratory setting lies in the preparation of the test solutions. For Bicillin L-A, the penicillin G must be extracted from its benzathine salt form to be used in standard assays. In contrast, penicillin G sodium salt dissolves readily in aqueous solutions.

The following tables summarize representative quantitative data for penicillin G against key susceptible pathogens.

| Test Organism | Penicillin G MIC (µg/mL) | Reference |

| Staphylococcus aureus | >0.05 | [10] |

| Staphylococcus lugdunensis (blaZ-negative) | 0.064 (median) | [11] |

| Streptococcus pyogenes | ≤0.12 | [12] |

| Gram-positive mastitis isolates | ≤0.125 (76% of isolates) | [13] |

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Various Bacteria.

| Test Organism | Disk Content (Units) | Zone Diameter (mm) | Interpretation | Reference |

| Staphylococcus lugdunensis (blaZ-negative) | 1 U | 29 (median) | Susceptible | [11] |

| Staphylococcus lugdunensis (blaZ-positive) | 1 U | 12 (median) | Resistant | [11] |

| Streptococcus pyogenes | 10 U | - | Susceptible | [12] |

Table 2: Zone of Inhibition Diameters for Penicillin G.

Experimental Protocols for Microbiological Assays

Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the United States Pharmacopeia (USP) provide the framework for conducting microbiological assays for penicillins.[14][15][16]

Agar Well/Disk Diffusion Assay

This method is used to determine the zone of inhibition of an antibiotic.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar and sterilize. For fastidious organisms like Streptococcus spp., supplement with 5% defibrinated sheep blood. Pour into sterile Petri dishes to a uniform depth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Streptococcus pyogenes) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the entire surface of the agar plate with the prepared inoculum.

-

Sample Application:

-

Penicillin G Sodium Salt: Aseptically apply a paper disk impregnated with a known concentration of penicillin G (e.g., 10 units) to the agar surface.

-

Bicillin L-A: An extraction step is necessary to obtain a solution of penicillin G. The extracted solution can then be used to impregnate a blank sterile disk or applied to a well cut into the agar.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Antibiotic Solutions:

-

Penicillin G Sodium Salt: Prepare a stock solution in a suitable solvent and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bicillin L-A: An initial extraction is required to obtain a quantifiable penicillin G solution, which is then serially diluted as above.

-

-

Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.

Key Differences and Considerations in Microbiological Assays

The fundamental difference between Bicillin L-A and penicillin G sodium salt in the context of microbiological assays is their solubility and the resulting sample preparation requirements.

-

Penicillin G Sodium Salt: Its high water solubility allows for straightforward preparation of stock solutions and dilutions for use in standard assays.

-

Bicillin L-A: Due to its formulation as a suspension of a poorly soluble salt, an extraction step is necessary to liberate the penicillin G from the benzathine moiety before it can be used in in vitro assays. This adds a layer of complexity to the experimental protocol and may introduce variability if not performed consistently.

It is important to note that the prolonged in vivo action of Bicillin L-A is a result of its slow dissolution at the injection site, a factor that is not replicated in standard in vitro microbiological assays. Therefore, these assays are designed to determine the intrinsic susceptibility of a microorganism to penicillin G, the active component of both formulations.

Conclusion

Bicillin L-A and penicillin G sodium salt are two important formulations of penicillin G with distinct physical properties that influence their clinical use and handling in a laboratory setting. While they share the same bactericidal mechanism of action, their application in microbiological assays requires different preparation protocols. Penicillin G sodium salt offers ease of use due to its high solubility, whereas Bicillin L-A necessitates an extraction step to make the active penicillin G available for in vitro testing. A thorough understanding of these differences and the adherence to standardized assay protocols are paramount for obtaining accurate and reproducible data in research and drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pfizermedical.com [pfizermedical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 9. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 10. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. mdpi.com [mdpi.com]

- 14. goums.ac.ir [goums.ac.ir]

- 15. iacld.com [iacld.com]

- 16. uspbpep.com [uspbpep.com]

A Technical Guide to the Historical Development of Benzathine Penicillin

This technical guide provides an in-depth exploration of the historical development of benzathine penicillin for researchers, scientists, and drug development professionals. It covers the journey from the initial discovery of penicillin to the formulation of a long-acting injectable that has become a cornerstone in the treatment of various bacterial infections.

From Serendipity to Synthesis: The Dawn of the Penicillin Era

The story of penicillin begins in 1928 with Alexander Fleming, a Scottish physician and microbiologist.[1][2] While working at St Mary's Hospital in London, Fleming observed the antibacterial properties of a mold, Penicillium notatum (now known as Penicillium rubens), which had contaminated a culture of Staphylococcus bacteria.[2] He named the active substance "penicillin."[1] However, the initial extract was impure and unstable.

It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, successfully devised methods to isolate and purify penicillin.[1][2] This breakthrough allowed for the first clinical applications of the antibiotic, which proved to be highly effective against a range of bacterial infections. Fleming, Florey, and Chain were jointly awarded the Nobel Prize in Physiology or Medicine in 1945 for their transformative work.[1][2]

The Quest for Longevity: Addressing the Shortcomings of Penicillin G

The first clinically used form, Penicillin G (benzylpenicillin), had a significant limitation: a short elimination half-life of about 30 minutes, requiring frequent injections to maintain therapeutic concentrations in the body.[3] This posed challenges for patient compliance and the effective treatment of chronic infections like syphilis and the prevention of rheumatic fever. The need for a long-acting, injectable form of penicillin became a pressing research objective.

The Development of Benzathine Penicillin G

The solution came in the early 1950s with the development of benzathine penicillin G (also known as benzathine benzylpenicillin).[4][5] This formulation was created by combining two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine).[6][7] The resulting salt is characterized by its very low solubility in water.[6]

When injected intramuscularly, the viscous suspension forms a depot at the site of injection. From this depot, the benzathine penicillin G slowly dissolves and is hydrolyzed, releasing active penicillin G into the bloodstream over an extended period.[6][8] This innovative formulation, patented in 1950, allowed for therapeutic drug concentrations to be maintained for several weeks with a single injection, a significant improvement over previous penicillin therapies.[5][9]

Below is a diagram illustrating the chemical synthesis of benzathine penicillin G.

Mechanism of Action

Benzathine penicillin G exerts its bactericidal effect through the action of its active component, penicillin G. Penicillins belong to the β-lactam class of antibiotics.[1] Their primary target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan.[1][10][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.

By binding to and inactivating PBPs (specifically transpeptidases), penicillin inhibits the final step of peptidoglycan synthesis: the cross-linking of peptide chains.[10][11][12] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[6][10][13] Because human cells lack a cell wall, penicillin is selectively toxic to bacteria.[10]

The diagram below illustrates the mechanism of action of penicillin.

Pharmacokinetic Profile

The key feature of benzathine penicillin G is its long-acting pharmacokinetic profile. Following a single intramuscular injection, penicillin G is slowly absorbed from the injection site.[14] This results in lower peak serum concentrations (Cmax) compared to more soluble penicillin salts, but these concentrations are sustained for a much longer duration.

Table 1: Pharmacokinetic Parameters of Intramuscular Benzathine Penicillin G

| Parameter | Value | Reference |

| Dose | 2.4 million units | [14] |

| Time to Cmax (tmax) | 48 hours (median) | [14] |

| Peak Concentration (Cmax) | 259 ng/mL (geometric mean) | [14] |

| Area Under the Curve (AUC) | 50,770 ng·h/mL (geometric mean) | [14] |

| Apparent Terminal Half-life | 189 hours (mean) | [14] |

| Protein Binding | 45% to 68% (primarily to albumin) | [6] |

| Metabolism | Metabolized to 6-aminopenicillanic acid and penicilloic acid. | [6] |

| Excretion | Primarily renal elimination. | [6] |

Note: Values are from a Phase 1 study in healthy Japanese participants and may vary between populations.[14]

Studies have shown that a single 1.2 million unit injection can maintain serum concentrations above the minimum protective level for preventing Group A Streptococcus infections for 3 to 4 weeks in many individuals.[15]

Experimental Protocols

The development and validation of benzathine penicillin involved numerous experimental procedures. Below are representative protocols for key stages of its research.

-

Objective: To synthesize benzathine penicillin G from penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.

-

Materials: Penicillin G potassium salt, N,N'-dibenzylethylenediamine diacetate, distilled water, filtration apparatus, drying oven.

-

Methodology:

-

Prepare separate aqueous solutions of Penicillin G potassium salt and N,N'-dibenzylethylenediamine diacetate.

-

Slowly add the penicillin G solution to the N,N'-dibenzylethylenediamine diacetate solution with constant stirring.

-

A white precipitate of benzathine penicillin G will form due to its low water solubility.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with distilled water to remove any unreacted starting materials and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.

-

Characterize the product using techniques such as melting point determination, infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm identity and purity.

-

This protocol is a generalized representation based on modern clinical trial designs for syphilis treatment.[16][17][18][19]

-

Objective: To evaluate the efficacy of a single dose of benzathine penicillin G for the treatment of early syphilis.

-

Study Design: Randomized, open-label, multicenter trial.

-

Participants: Adults aged 18 years or older with a confirmed diagnosis of untreated early syphilis (primary, secondary, or early latent).

-

Intervention:

-

Arm 1: A single intramuscular injection of 2.4 million units of Benzathine Penicillin G.

-

Arm 2 (Control): Three weekly intramuscular injections of 2.4 million units of Benzathine Penicillin G.

-

-

Primary Outcome: Serological response, defined as a four-fold (or two-dilution) decrease in rapid plasma reagin (RPR) titers at a 6-month follow-up.

-

Methodology:

-

Screen and enroll eligible participants, obtaining informed consent.

-

Collect baseline data, including demographics, medical history, HIV status, and baseline RPR titers.[18]

-

Randomize participants to either Arm 1 or Arm 2.

-

Administer the assigned benzathine penicillin G regimen.

-

Schedule follow-up visits at specified intervals (e.g., 1, 3, 6, and 12 months).

-

At each follow-up, perform clinical assessments and repeat RPR testing.[18]

-

Monitor and record any adverse events, particularly injection site reactions.[18]

-

Analyze the data to compare the serological response rates between the two arms.

-

The workflow for such a clinical trial is depicted below.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. Benzylpenicillin - Wikipedia [en.wikipedia.org]

- 4. rhdaction.org [rhdaction.org]

- 5. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 13. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 14. Pharmacokinetics and Safety of Intramuscular Injectable Benzathine Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Phase 4 Comparative Trial of Benzathine Penicillin G for Treatment of Early Syphilis in Subjects With or Without HIV Infection [ctv.veeva.com]

- 17. trial.medpath.com [trial.medpath.com]

- 18. One Dose of Benzathine Penicillin Noninferior for Early Syphilis | Conexiant [conexiant.com]

- 19. One dose of antibiotic treats early syphilis as well as three doses | National Institutes of Health (NIH) [nih.gov]

Bicillin L-A: An In-Depth Technical Guide to its Spectrum of Activity Against Non-Clinical Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of Bicillin L-A (penicillin G benzathine), with a focus on its activity against non-clinical bacterial strains. This document details the mechanism of action, summarizes key quantitative susceptibility data, and provides standardized experimental protocols for assessing antibacterial activity.

Mechanism of Action

Bicillin L-A is a long-acting injectable formulation of penicillin G. Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Penicillin G, the active moiety, specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillin G weakens the cell wall, leading to osmotic instability and ultimately, cell lysis and death, particularly in actively multiplying bacteria.[1][3]

Resistance to penicillin G can emerge through several mechanisms, most notably the production of β-lactamase enzymes that inactivate the antibiotic, or through alterations in the structure of PBPs, which reduce the binding affinity of penicillin G.[1][4]

Spectrum of Activity: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in-vitro activity of penicillin G against a range of non-clinical Gram-positive bacterial isolates. MIC values are presented to illustrate the potency of penicillin G against these organisms. It is important to note that Bicillin L-A is a long-acting depot formulation, and in-vivo efficacy is also dependent on pharmacokinetic properties.

Table 1: Penicillin G MIC Distribution for Staphylococcus Species from Bovine Mastitis Isolates

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | ≤0.06 | 1 |

| Staphylococcus epidermidis | ≤0.06 | 1 |

| Staphylococcus chromogenes | ≤0.06 | 4 |

| Staphylococcus haemolyticus | ≤0.06 | 0.5 |

| Staphylococcus succinus | 0.25 | 0.5 |

Data sourced from a retrospective analysis of 1489 isolates.[5][6]

Table 2: Penicillin G MIC Distribution for Streptococcus and Lactococcus Species from Bovine Mastitis Isolates

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus agalactiae | ≤0.06 | 0.125 |

| Streptococcus uberis | ≤0.06 | 0.25 |

| Lactococcus garviae | 0.5 | 1 |

Data sourced from a retrospective analysis of 1489 isolates.[5]

Table 3: FDA Recognized Penicillin G MIC Breakpoints for Susceptibility Testing

| Pathogen | Susceptible (S) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |

| Streptococcus spp. (viridans group) | ≤0.12 | ≥4 |

| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | ≥0.12 |

| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | ≥8 |

| Neisseria meningitidis | ≤0.06 | ≥0.5 |

These values are for clinical interpretation and may not reflect the susceptibility of all non-clinical strains.[7]

Experimental Protocols for Susceptibility Testing

The following are standardized methodologies for determining the in-vitro susceptibility of bacterial strains to penicillin G. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Penicillin G powder, analytical grade

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Penicillin G Stock Solution: Prepare a stock solution of penicillin G in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the penicillin G stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard 100 µL from the last well in the dilution series. This will create a range of penicillin G concentrations (e.g., 64 µg/mL to 0.06 µg/mL). d. The 12th well should contain only CAMHB and will serve as a positive control (growth control).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including the positive control well.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of penicillin G at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Penicillin G disks (10 units)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Disk Application: a. Aseptically apply a penicillin G (10 U) disk to the surface of the inoculated agar plate. b. Gently press the disk down to ensure complete contact with the agar surface.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. b. The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established breakpoints provided by CLSI or EUCAST. For some organisms, such as Staphylococcus lugdunensis, the appearance of the zone edge (sharp or fuzzy) can provide additional information about the presence of β-lactamase.[8][9]

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]

- 8. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Understanding the Low Solubility of Penicillin G Benzathine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reasons behind the low aqueous solubility of penicillin G benzathine, a critical attribute for its function as a long-acting intramuscular antibiotic. We will delve into the physicochemical properties of its constituent parts, present quantitative solubility data, and provide detailed experimental protocols for solubility determination and enhancement.

The Physicochemical Basis of Low Solubility

Penicillin G benzathine is a salt formed from two molecules of penicillin G, an organic acid, and one molecule of benzathine (N,N'-dibenzylethylenediamine), an organic base. The profound difference in solubility between penicillin G benzathine and its parent acid, particularly when the acid is in its salt form (e.g., penicillin G sodium), is the cornerstone of its clinical utility as a depot injection.

The formation of the benzathine salt significantly increases the molecular weight and introduces bulky, hydrophobic benzyl (B1604629) groups from the benzathine molecule. This alteration in the crystal lattice structure results in a much more stable and less water-soluble compound compared to the highly soluble sodium or potassium salts of penicillin G.[1][2][3] This low solubility is by design, allowing for the slow dissolution of the drug at the injection site and subsequent gradual release of active penicillin G into the bloodstream over an extended period.[3]

Quantitative Solubility Data

The following table summarizes the aqueous solubility of penicillin G sodium, benzathine, and penicillin G benzathine, highlighting the dramatic decrease in solubility upon salt formation.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Reference |

| Penicillin G Sodium | Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | C₁₆H₁₇N₂NaO₄S | 356.37 | 50-100 mg/mL (freely soluble) | [1][4] |

| Benzathine | N,N'-dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.35 | Slightly soluble / Negligible | [5][6] |

| Penicillin G Benzathine | Bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid] N,N'-dibenzylethylenediamine | C₄₈H₅₆N₆O₈S₂ | 909.12 | 0.15 mg/mL (very slightly soluble) | [7] |

Note: The solubility of benzathine is often supplied as its dihydrochloride (B599025) salt, which is more soluble than the free base.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of penicillin G benzathine.

Objective: To determine the thermodynamic solubility of a compound in a specific solvent system at a controlled temperature.

Materials:

-

Penicillin G benzathine powder

-

Purified water (or other relevant buffer systems)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of penicillin G benzathine powder to a conical flask containing a known volume of purified water at a controlled temperature (e.g., 25 °C or 37 °C). The presence of undissolved solid material is essential to ensure equilibrium is reached.

-

Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle. To separate the dissolved drug from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Quantification:

-

Sample Preparation: Dilute the clear filtrate or supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

HPLC-UV Analysis: Quantify the concentration of penicillin G in the diluted sample using a validated HPLC-UV method. A typical method is described below.

-

HPLC-UV Method for Penicillin G Quantification:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) in a 25:75 ratio.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C

-

Quantification: Prepare a standard curve of penicillin G of known concentrations to determine the concentration of the unknown samples.

Enhancement of Apparent Solubility: Solid Dispersion by Solvent Evaporation

This protocol describes a method to prepare a solid dispersion of penicillin G benzathine with a hydrophilic carrier to enhance its dissolution rate.[1][9][10]

Objective: To increase the apparent solubility and dissolution rate of penicillin G benzathine by dispersing it in a hydrophilic polymer matrix.

Materials:

-

Penicillin G benzathine

-

Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, HPMC, or PVP)[1]

-

Dichloromethane

-

Purified water

-

Magnetic stirrer

-

Porcelain dish

-

Oven

Procedure:

-

Drug Solution Preparation: Accurately weigh the desired amount of penicillin G benzathine and dissolve it in a 2:3 mixture of ethanol and dichloromethane.[1]

-

Carrier Solution Preparation: Accurately weigh the hydrophilic carrier and dissolve it in a minimal amount of purified water in a porcelain dish.[1]

-

Mixing and Evaporation: Place the porcelain dish with the carrier solution on a magnetic stirrer. While continuously stirring, pour the drug solution into the aqueous carrier solution.[1] Allow the solvents to evaporate at room temperature with constant stirring.

-

Drying: Place the resulting solid dispersion in an oven at 40 °C for 24 hours to ensure complete removal of the solvents.[1]

-

Characterization: The resulting solid dispersion can be characterized for its dissolution properties using a standard dissolution apparatus.

Enhancement of Apparent Solubility: Micellar Solubilization

This protocol outlines a method for increasing the apparent solubility of penicillin G benzathine through incorporation into micelles.[11][12]

Objective: To enhance the aqueous solubility of penicillin G benzathine by incorporating it into sodium deoxycholate micelles.

Materials:

-

Penicillin G benzathine

-

Sodium deoxycholate (NaDC)

-

Sodium chloride (optional, to adjust ionic strength)

-

Purified water

-

Ultrasonic bath

-

UV-Vis spectrophotometer

Procedure:

-

Surfactant Solution Preparation: Prepare a solution of sodium deoxycholate in purified water (with or without sodium chloride) at a concentration above its critical micelle concentration.[11]

-

Drug Incorporation: Add an excess amount of penicillin G benzathine to the NaDC solution.[11]

-

Solubilization: Place the mixture in an ultrasonic bath and stir for a defined period to facilitate the incorporation of the drug into the micelles.[11]

-

Equilibration and Phase Separation: Allow the solution to equilibrate. Separate the undissolved drug from the micellar solution by filtration or centrifugation.

-

Quantification: Determine the concentration of solubilized penicillin G benzathine in the clear supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for penicillin G.[11] A calibration curve of penicillin G in the same micellar solution without excess drug should be prepared for accurate quantification.

Visualizations

Logical Relationship of Penicillin G Benzathine Formation and Low Solubility

Caption: Formation of Penicillin G Benzathine salt leading to low solubility and a depot effect.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Experimental Workflow for Solid Dispersion Preparation

Caption: Workflow for preparing solid dispersions by the solvent evaporation method.

Conclusion